molecular formula C16H12N2O4 B2999620 N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide CAS No. 683235-18-9

N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide

Cat. No. B2999620
CAS RN: 683235-18-9
M. Wt: 296.282
InChI Key: MEXLAWWGIJKKDH-UHFFFAOYSA-N
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Description

“N-(1,3-dioxo-5-isoindolyl)butanamide” is a chemical compound . It has a molecular formula of C12H12N2O3 .


Molecular Structure Analysis

The molecular formula of “N-(1,3-dioxo-5-isoindolyl)butanamide” is C12H12N2O3. It has an average mass of 232.235 Da and a monoisotopic mass of 232.084793 Da .


Physical And Chemical Properties Analysis

The molecular formula of “N-(1,3-dioxo-5-isoindolyl)butanamide” is C12H12N2O3. It has an average mass of 232.235 Da and a monoisotopic mass of 232.084793 Da .

Mechanism of Action

The exact mechanism of action of N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide is not yet fully understood, but it is thought to work by inducing an immune response in the body. It has been shown to activate the immune system, leading to the production of cytokines and other immune mediators that can help to fight cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-alpha and IL-6, which can activate the immune system and help to fight cancer cells. It has also been shown to inhibit the growth of new blood vessels, a process known as angiogenesis, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide is that it has been extensively studied and its mechanism of action is relatively well understood. It has also been shown to have anti-tumor activity in a range of cancer cell lines and animal models, making it a promising candidate for further study. However, one limitation is that it has not yet been approved for use in humans, and further clinical trials will be needed to determine its safety and efficacy.

Future Directions

There are a number of potential future directions for research on N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide. One area of interest is in combination therapy, where this compound could be used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is in developing new analogs of this compound with improved potency and selectivity for cancer cells. Finally, further studies will be needed to determine the optimal dosing and administration schedules for this compound in humans.

Scientific Research Applications

N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models, and has been investigated in clinical trials as a potential treatment for a range of cancers, including lung, bladder, and pancreatic cancer.

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXLAWWGIJKKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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